

Chemical structure and properties of ST-1006 Maleate

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Compound of Interest

Compound Name: ST-1006 Maleate

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ST-1006 Maleate: A Technical Guide for Researchers

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This technical guide provides an in-depth overview of the chemical structure, properties, and pharmacological profile of **ST-1006 Maleate**, a potent and selective histamine H4 receptor agonist. This document is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of targeting the H4 receptor.

Chemical Structure and Properties

ST-1006 is a small molecule compound that acts as an agonist at the histamine H4 receptor. The maleate salt form, **ST-1006 Maleate**, is often used in research settings.

ST-1006 (Free Base)

Chemical Structure:

ST-1006 Chemical Structure

Molecular Formula: C₁₆H₂₀Cl₂N₆
Molecular Weight: 367.28 g/mol
CAS Number: 1196994-11-2



ST-1006 Maleate

Molecular Formula: C24H28Cl2N6O8

Molecular Weight: 599.42 g/mol

CAS Number: 1196994-12-3[1]

Physicochemical Properties

Property	Value	
Appearance	Solid	
Color	White to off-white	
Storage (Powder)	-20°C, protect from light	
Storage (in solvent)	-80°C for 6 months, -20°C for 1 month	

Pharmacological Properties

ST-1006 is a potent agonist of the histamine H4 receptor, a G protein-coupled receptor primarily expressed on cells of hematopoietic origin, including mast cells, basophils, eosinophils, and T cells.[2] Its activation is associated with a range of immunological and inflammatory responses.

Binding Affinity and Potency

Parameter	Value	Receptor
pKi	7.94	Histamine H4

This high binding affinity translates to potent agonistic activity, making ST-1006 a valuable tool for investigating the physiological and pathophysiological roles of the H4 receptor.

In Vitro and In Vivo Activity

ST-1006 has demonstrated significant anti-inflammatory and anti-pruritic effects in preclinical studies.[1][3]

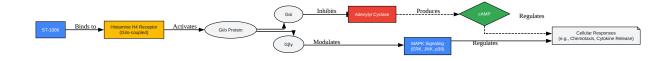


- Basophil and Eosinophil Modulation: In vitro, ST-1006 is a potent inducer of basophil
 migration.[1][3] It has also been shown to suppress FceRI-mediated basophil activation, as
 indicated by reduced expression of CD63 and CD203c.[1][3]
- Anti-inflammatory and Anti-pruritic Effects: In murine models of dermatitis and pruritus, subcutaneous administration of ST-1006 has been shown to exert anti-inflammatory and anti-itch effects.[4] A non-anti-inflammatory dose of 30 mg/kg was reported to have an antipruritic effect.[1][3]

Signaling Pathways

As an agonist of the Gi/o-coupled histamine H4 receptor, ST-1006 modulates several downstream signaling cascades. Activation of the H4 receptor by ST-1006 is expected to initiate the following events:

- G Protein Activation: Binding of ST-1006 to the H4 receptor induces a conformational change, leading to the activation of the associated heterotrimeric Gi/o protein.
- Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
- Modulation of MAPK Pathways: The Gβy subunits can modulate the activity of mitogenactivated protein kinase (MAPK) signaling pathways, including ERK, JNK, and p38. This modulation plays a role in regulating cellular processes such as inflammation and cell migration.



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ST-1006 signaling pathway via the H4 receptor.



Experimental Protocols

The following are generalized protocols for assays commonly used to characterize histamine H4 receptor agonists like ST-1006. Researchers should optimize these protocols for their specific experimental conditions.

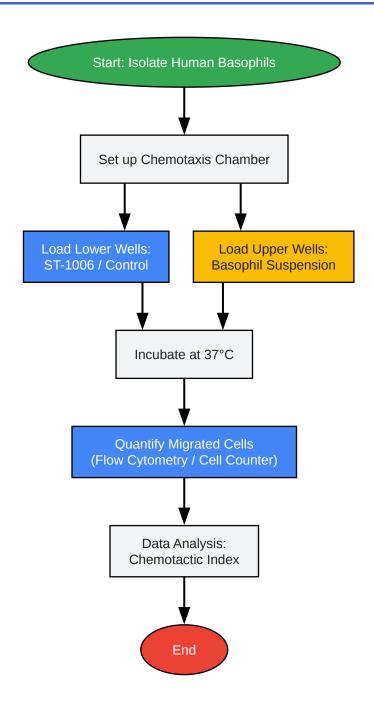
In Vitro: Basophil Migration Assay (Chemotaxis)

This assay measures the ability of ST-1006 to induce the migration of basophils.

Methodology:

- Cell Isolation: Isolate basophils from fresh human peripheral blood using density gradient centrifugation followed by negative selection with magnetic beads.
- Chemotaxis Chamber Setup: Use a multi-well chemotaxis chamber with a porous membrane (e.g., 5 μm pore size) separating the upper and lower wells.
- Loading:
 - Add different concentrations of ST-1006 or a control chemoattractant to the lower wells.
 - Add the isolated basophil suspension to the upper wells.
- Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 1-3 hours.
- · Quantification:
 - Collect the cells that have migrated to the lower wells.
 - Quantify the migrated cells using a cell counter or by flow cytometry after staining with basophil-specific markers (e.g., CD123, CCR3).
- Data Analysis: Express the results as the number of migrated cells or as a chemotactic index (fold increase in migration over the vehicle control).





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Workflow for the basophil migration assay.

In Vivo: Mouse Model of Atopic Dermatitis

This model is used to evaluate the anti-inflammatory and anti-pruritic effects of ST-1006 in vivo.

Methodology:



- Animal Model: Use a suitable mouse strain that develops atopic dermatitis-like symptoms (e.g., NC/Nga mice) or induce dermatitis in a standard strain (e.g., BALB/c) using an irritant like oxazolone or MC903 (calcipotriol).
- Sensitization and Challenge (for induced models):
 - Sensitization: Apply the irritant to a shaved area on the abdomen.
 - Challenge: After a set period (e.g., 7 days), apply a lower concentration of the irritant to the ears to elicit an inflammatory response.
- Drug Administration: Administer ST-1006 Maleate (e.g., via subcutaneous injection) at various doses prior to or during the challenge phase. A vehicle control group should be included.
- Assessment of Inflammation:
 - Measure ear thickness daily using a digital caliper as an indicator of edema.
 - At the end of the study, collect ear tissue for histological analysis (e.g., H&E staining to assess cellular infiltration) and for measuring inflammatory cytokine levels (e.g., by ELISA or qPCR).
- · Assessment of Pruritus:
 - Videotape the mice for a defined period after the challenge.
 - Count the number of scratching bouts as a measure of itch behavior.
- Data Analysis: Compare the ear thickness, histological scores, cytokine levels, and scratching behavior between the ST-1006-treated groups and the vehicle control group using appropriate statistical tests.

Safety and Toxicology

The toxicological properties of ST-1006 have not been thoroughly investigated. Standard safety and toxicology studies would be required to establish a comprehensive safety profile for this compound.



Conclusion

ST-1006 Maleate is a potent and selective histamine H4 receptor agonist that serves as a valuable research tool for elucidating the role of the H4 receptor in health and disease. Its demonstrated anti-inflammatory and anti-pruritic properties in preclinical models suggest its potential as a therapeutic agent for inflammatory and allergic conditions. Further research is warranted to fully characterize its pharmacological profile, mechanism of action, and therapeutic potential.

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